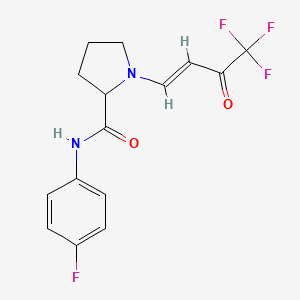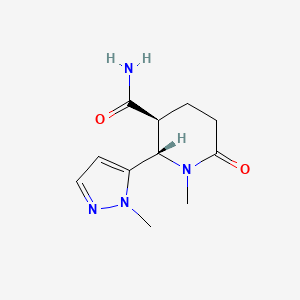
4-Hydroxy-7-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Hydroxy-7-methylquinoline-3-carboxylic acid” is a chemical compound . It is also known as “4-hydroxy-8-methylquinoline-3-carboxylic acid” with a CAS Number: 35966-17-7 . The molecular weight of this compound is 203.2 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H9NO3 . The average mass is 203.194 Da and the monoisotopic mass is 203.058243 Da .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .科学的研究の応用
Mass Spectrometry Studies
4-Hydroxy-7-methylquinoline-3-carboxylic acid and its derivatives have been studied for their behavior in mass spectrometry, particularly in the context of drug candidates like prolylhydroxylase inhibitors. These studies, such as the one by Thevis et al. (2008), focus on the gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, providing insights into the structural preferences and dissociation pathways of these compounds under specific conditions (Thevis et al., 2008).
Photoluminescence and Semiconductor Properties
Research by Yi et al. (2019) explores the synthesis of a zinc complex incorporating 3-hydroxy-2-methylquinoline-4-carboxylic acid, demonstrating its solid-state photoluminescence and semiconductor properties. This study contributes to the understanding of ligand-to-metal charge transfer and the potential applications of these complexes in optoelectronic devices (Yi et al., 2019).
Photophysical Properties in Copper(I) Complexes
The photophysical properties of copper(I) complexes containing 8-hydroxyquinoline carboxylic acid analogues, such as 8-hydroxy-2-methylquinoline-7-carboxylic acid, have been investigated by Małecki et al. (2015). These studies reveal significant insights into the extraordinary photophysical properties of these complexes, including their emission quantum yields and excited life times, which have implications for potential applications in photodynamic therapy and optoelectronics (Małecki et al., 2015).
Synthesis and Chemical Properties
Research focused on the synthesis and chemical properties of this compound and its derivatives has been conducted to understand their potential in various applications. For instance, Jentsch et al. (2018) developed a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which could be instrumental in the creation of key arylquinolines for projects like HIV integrase (Jentsch et al., 2018).
特性
IUPAC Name |
7-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVUQGFVQHXYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)
![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)